molecular formula C14H21NO4 B5858511 ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate

ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate

Cat. No. B5858511
M. Wt: 267.32 g/mol
InChI Key: JLQCJTVTRRPKKZ-UHFFFAOYSA-N
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Description

Ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate, also known as DMG, is a chemical compound that has gained significant attention in the field of scientific research. DMG is a derivative of glycine and is widely used in the synthesis of various compounds.

Mechanism of Action

Ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate exerts its effects through various mechanisms. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes. This results in the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which protect against oxidative stress.
Biochemical and Physiological Effects
ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has also been found to increase the levels of antioxidant enzymes such as SOD and GPx. Furthermore, ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has several advantages for lab experiments. It is readily available and can be synthesized in high yields. ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate is also stable and can be stored for long periods without degradation. However, ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has some limitations. It is relatively expensive compared to other compounds and may not be suitable for large-scale experiments.

Future Directions

For research could include investigating the effects of ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate on other diseases such as cancer and diabetes. Additionally, the development of novel ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate derivatives with improved properties could enhance its therapeutic potential.

Synthesis Methods

Ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate can be synthesized through the reaction of glycine with 2,4-dimethoxybenzaldehyde and ethyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide, which helps in the formation of the final product. The yield of ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate obtained through this method is high, making it a popular method for its synthesis.

Scientific Research Applications

Ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. ethyl N-(2,4-dimethoxybenzyl)-N-methylglycinate has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. It has also been found to scavenge free radicals, which can cause cellular damage and contribute to the development of diseases such as cancer and neurodegenerative disorders.

properties

IUPAC Name

ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-5-19-14(16)10-15(2)9-11-6-7-12(17-3)8-13(11)18-4/h6-8H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQCJTVTRRPKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2,4-dimethoxyphenyl)methyl-methylamino]acetate

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